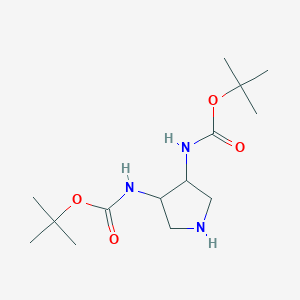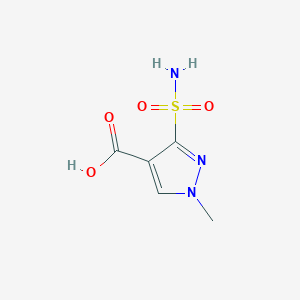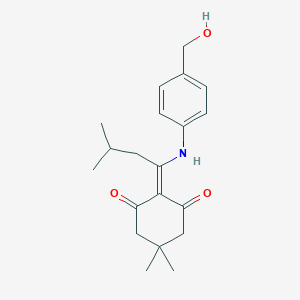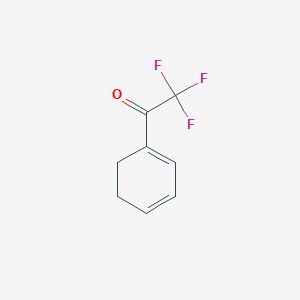![molecular formula C14H14O2 B061195 [1,1'-Biphenyl]-2,4'-diyldimethanol CAS No. 187344-44-1](/img/structure/B61195.png)
[1,1'-Biphenyl]-2,4'-diyldimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,4’-dimethanol is an organic compound characterized by two phenyl rings connected by a single bond, with hydroxymethyl groups attached at the 2 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4’-dimethanol typically involves the reaction of biphenyl derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of biphenyl using formaldehyde and a base such as sodium hydroxide. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with formaldehyde to yield the desired product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,4’-dimethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,4’-dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [1,1’-Biphenyl]-2,4’-dimethanol derivatives with different functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Biphenyl-2,4’-dicarboxylic acid.
Reduction: Biphenyl-2,4’-dimethanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
[1,1’-Biphenyl]-2,4’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of polymers and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its structural properties allow for interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,4’-dimethanol involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The hydroxymethyl groups can form hydrogen bonds with target molecules, facilitating binding and activity. Additionally, the biphenyl core provides a rigid scaffold that can interact with hydrophobic regions of proteins or membranes.
類似化合物との比較
Biphenyl: The parent compound without hydroxymethyl groups. It is less reactive but serves as a fundamental building block in organic synthesis.
[1,1’-Biphenyl]-4,4’-dimethanol: A similar compound with hydroxymethyl groups at the 4 and 4’ positions. It exhibits different reactivity and applications compared to [1,1’-Biphenyl]-2,4’-dimethanol.
Polychlorinated Biphenyls (PCBs): Chlorinated derivatives of biphenyl used in industrial applications. They are known for their environmental persistence and toxicity.
Uniqueness: [1,1’-Biphenyl]-2,4’-dimethanol is unique due to the specific positioning of the hydroxymethyl groups, which imparts distinct chemical and physical properties. This structural feature allows for targeted interactions in both chemical and biological systems, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-[2-(hydroxymethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,15-16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKYHBKQHGNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362663 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-44-1 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
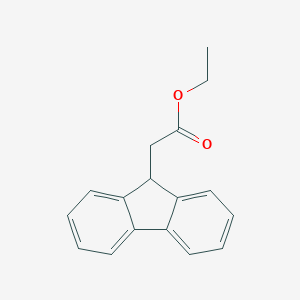
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
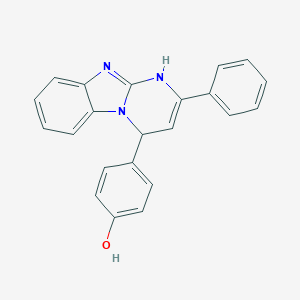
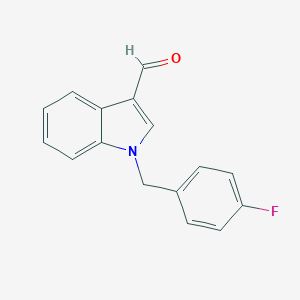
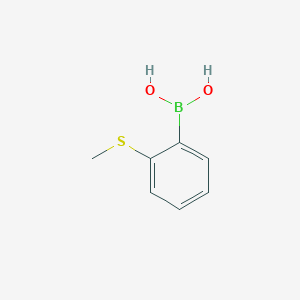
![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)
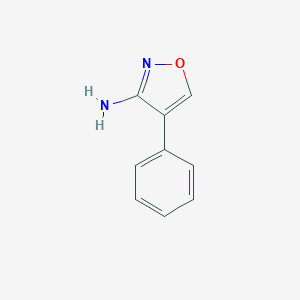
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
![N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine](/img/structure/B61130.png)

